Cas no 1313426-30-0 (2-(3-fluoropyridin-2-yl)ethyl(methyl)amine)

2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine is a fluorinated pyridine derivative with a secondary amine functional group, offering versatile reactivity in synthetic chemistry. The fluorine substituent enhances electron-withdrawing properties, influencing the compound's stability and reactivity in nucleophilic or electrophilic reactions. Its ethyl(methyl)amine side chain provides flexibility for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyridine core ensures compatibility with heterocyclic chemistry, while the fluorine atom can improve metabolic stability in bioactive molecules. This compound is particularly useful for constructing complex scaffolds in medicinal chemistry, where precise tuning of electronic and steric properties is required. Proper handling is advised due to potential amine reactivity.
2-(3-fluoropyridin-2-yl)ethyl(methyl)amine structure
1313426-30-0 structure
Product name:2-(3-fluoropyridin-2-yl)ethyl(methyl)amine
CAS No:1313426-30-0
MF:C8H11FN2
MW:154.184745073318
CID:6532820
PubChem ID:84649952

2-(3-fluoropyridin-2-yl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoropyridin-2-yl)ethyl(methyl)amine
    • [2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
    • EN300-1866374
    • 1313426-30-0
    • Inchi: 1S/C8H11FN2/c1-10-6-4-8-7(9)3-2-5-11-8/h2-3,5,10H,4,6H2,1H3
    • InChI Key: XDADIXSTMOZUAC-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1CCNC

Computed Properties

  • Exact Mass: 154.09062652g/mol
  • Monoisotopic Mass: 154.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 0.8

2-(3-fluoropyridin-2-yl)ethyl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1866374-0.25g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
0.25g
$774.0 2023-09-18
Enamine
EN300-1866374-2.5g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1866374-5g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
5g
$2443.0 2023-09-18
Enamine
EN300-1866374-1.0g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
1g
$0.0 2023-06-07
Enamine
EN300-1866374-0.5g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
0.5g
$809.0 2023-09-18
Enamine
EN300-1866374-1g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
1g
$842.0 2023-09-18
Enamine
EN300-1866374-10g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
10g
$3622.0 2023-09-18
Enamine
EN300-1866374-0.05g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1866374-0.1g
[2-(3-fluoropyridin-2-yl)ethyl](methyl)amine
1313426-30-0
0.1g
$741.0 2023-09-18

Additional information on 2-(3-fluoropyridin-2-yl)ethyl(methyl)amine

Introduction to 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine (CAS No. 1313426-30-0)

2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine, also known by its CAS number 1313426-30-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluorinated pyridine ring and an ethyl(methyl)amine substituent. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.

The molecular formula of 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine is C9H11FN2, and its molecular weight is approximately 174.19 g/mol. The compound's structure features a 3-fluoropyridine ring, which is a common motif in many bioactive molecules due to its ability to modulate biological activity through interactions with various receptors and enzymes. The ethyl(methyl)amine substituent adds further complexity and functionality, enhancing the compound's potential for pharmacological applications.

In recent years, the study of 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine has been driven by its potential as a lead compound in the development of new therapeutic agents. Research has focused on its interactions with specific biological targets, such as G protein-coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways. These studies have provided valuable insights into the compound's mechanism of action and its potential therapeutic effects.

G Protein-Coupled Receptors (GPCRs): GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling and are implicated in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Studies have shown that 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine can interact with specific GPCRs, modulating their activity and potentially leading to therapeutic benefits. For example, research has demonstrated that the compound can act as an agonist or antagonist at certain GPCRs, influencing downstream signaling pathways and cellular responses.

Ion Channels: Ion channels are another important class of targets for drug discovery. These channels regulate the flow of ions across cell membranes, playing critical roles in processes such as neuronal signaling, muscle contraction, and hormone secretion. Recent studies have explored the ability of 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine to modulate ion channel activity. For instance, it has been shown to affect the function of voltage-gated sodium channels (Nav) and potassium channels (Kv), which are involved in pain sensation and cardiac function.

Enzymes Involved in Signal Transduction Pathways: Enzymes such as kinases and phosphatases are key regulators of cellular signaling pathways. The ability of 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine to interact with these enzymes can have significant implications for drug development. Research has indicated that the compound can inhibit or activate specific kinases, such as protein kinase C (PKC), which is involved in cell proliferation and survival. This property makes it a promising candidate for the development of targeted therapies for diseases characterized by aberrant kinase activity.

Beyond its potential as a therapeutic agent, 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine has also been studied for its use as a synthetic intermediate in the preparation of more complex molecules. Its unique chemical structure provides a platform for further functionalization, enabling the synthesis of derivatives with enhanced biological activity or improved pharmacokinetic properties. This versatility has made it an attractive starting material for chemists working on the development of novel compounds with diverse applications.

In conclusion, 2-(3-Fluoropyridin-2-yl)ethyl(methyl)amine (CAS No. 1313426-30-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its interactions with GPCRs, ion channels, and enzymes involved in signal transduction pathways highlight its versatility as a lead compound for drug discovery. Ongoing research continues to uncover new insights into its biological activities and therapeutic applications, positioning it as a valuable asset in the pursuit of innovative treatments for various diseases.

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